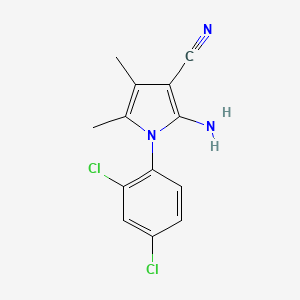
Dibutylbis(4-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutylbis(4-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)stannane is an organotin compound characterized by the presence of tin (Sn) bonded to organic groups. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound features a unique structure with two butyl groups and two phenyl groups substituted with oxazoline rings.
Vorbereitungsmethoden
The synthesis of Dibutylbis(4-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)stannane typically involves the reaction of dibutyltin dichloride with the corresponding oxazoline-substituted phenyl lithium reagent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Dibutylbis(4-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides, which are useful in various applications.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The butyl and phenyl groups can be substituted with other organic groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Dibutylbis(4-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)stannane has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly for its potential anticancer activity.
Industry: It is used in the production of high-performance materials, such as coatings and adhesives, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Dibutylbis(4-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)stannane involves its interaction with molecular targets, such as enzymes and cellular components. The oxazoline rings and tin center play crucial roles in binding to these targets, leading to various biological effects. For example, its antimicrobial activity is attributed to the disruption of microbial cell membranes and inhibition of essential enzymes.
Vergleich Mit ähnlichen Verbindungen
Compared to other organotin compounds, Dibutylbis(4-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)stannane is unique due to its specific substitution pattern and the presence of oxazoline rings. Similar compounds include:
Dibutyltin dichloride: A simpler organotin compound used in similar applications but lacks the oxazoline rings.
Tributyltin oxide: Known for its potent biocidal properties but has different structural features.
Tetraphenyltin: Another organotin compound with phenyl groups but without the oxazoline substitution.
Eigenschaften
Molekularformel |
C32H46N2O2Sn |
|---|---|
Molekulargewicht |
609.4 g/mol |
IUPAC-Name |
dibutyl-bis[4-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]stannane |
InChI |
InChI=1S/2C12H14NO.2C4H9.Sn/c2*1-9(2)11-8-14-12(13-11)10-6-4-3-5-7-10;2*1-3-4-2;/h2*4-7,9,11H,8H2,1-2H3;2*1,3-4H2,2H3;/t2*11-;;;/m11.../s1 |
InChI-Schlüssel |
ZJGCBOIHIZGUFO-WYGNBYAASA-N |
Isomerische SMILES |
CCCC[Sn](CCCC)(C1=CC=C(C=C1)C2=N[C@H](CO2)C(C)C)C3=CC=C(C=C3)C4=N[C@H](CO4)C(C)C |
Kanonische SMILES |
CCCC[Sn](CCCC)(C1=CC=C(C=C1)C2=NC(CO2)C(C)C)C3=CC=C(C=C3)C4=NC(CO4)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromobenzo[d]oxazole-6-sulfonamide](/img/structure/B12868861.png)
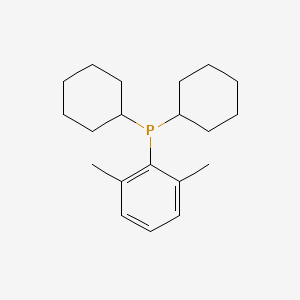
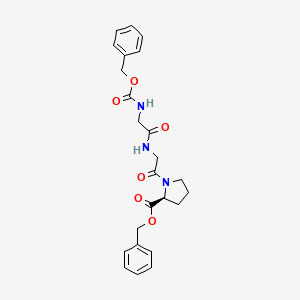

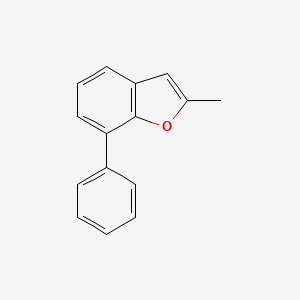
![7-methyl-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B12868893.png)
![2-(Aminomethyl)-7-cyanobenzo[d]oxazole](/img/structure/B12868895.png)
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-(4'-methyl[1,1'-biphenyl]-4-yl)-](/img/structure/B12868900.png)
![(1R)-1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanamine](/img/structure/B12868902.png)
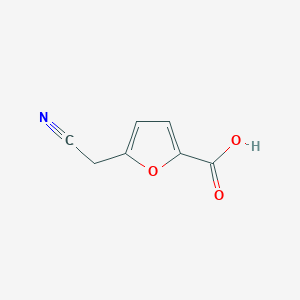
![3-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12868915.png)
![Platinum, (2-aminocyclohexanemethanamine-N,N')[D-glucuronato(2-)-O5,O6]-](/img/structure/B12868916.png)
![6-Ethyl-5,7-dimethyl-1-thioxo-1H-pyrrolo[1,2-c]imidazol-3(2H)-one](/img/structure/B12868923.png)
